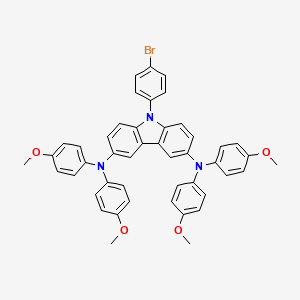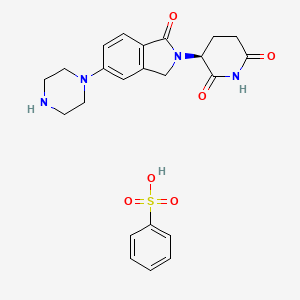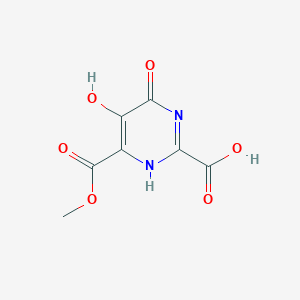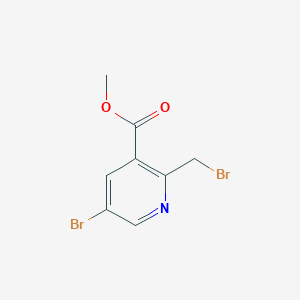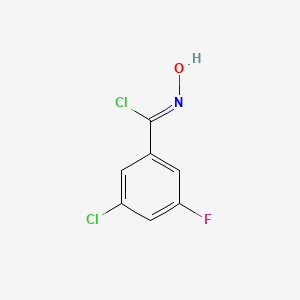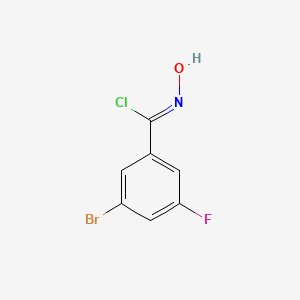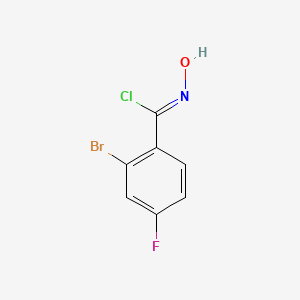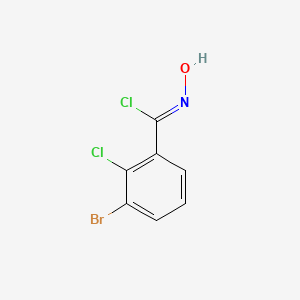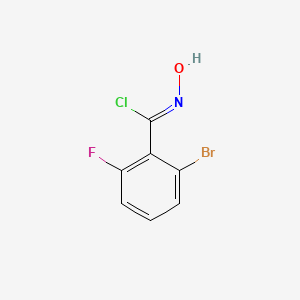
(E)-2-Bromo-6-fluoro-N-hydroxybenzimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Bromo-6-fluoro-N-hydroxybenzimidoyl chloride: is an organic compound that features a benzene ring substituted with bromine, fluorine, and a carboximidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Bromo-6-fluoro-N-hydroxybenzimidoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents for further functionalization.
Bromination and Fluorination: The benzene ring is brominated and fluorinated using reagents such as bromine (Br2) and fluorine (F2) or their respective compounds.
Formation of Carboximidoyl Chloride: The carboximidoyl chloride group is introduced through a reaction involving a suitable precursor, such as a carboxylic acid derivative, and reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The carboximidoyl chloride group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation and Reduction: Formation of oxidized or reduced products depending on the specific reaction conditions.
Hydrolysis: Formation of carboxylic acids or amides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological properties and as a building block for drug synthesis.
Biochemical Studies: Used in studies involving enzyme inhibition and protein interactions.
Industry:
Material Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (E)-2-Bromo-6-fluoro-N-hydroxybenzimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target molecules and the context of the application.
Comparison with Similar Compounds
2-bromo-6-fluorobenzene: Lacks the carboximidoyl chloride group, making it less reactive in certain types of reactions.
N-hydroxybenzenecarboximidoyl chloride: Lacks the bromine and fluorine substituents, affecting its chemical properties and reactivity.
2-bromo-6-fluoro-N-methylbenzenecarboximidoyl chloride: Similar structure but with a methyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: The combination of bromine, fluorine, and carboximidoyl chloride groups in (E)-2-Bromo-6-fluoro-N-hydroxybenzimidoyl chloride imparts unique reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
(1Z)-2-bromo-6-fluoro-N-hydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO/c8-4-2-1-3-5(10)6(4)7(9)11-12/h1-3,12H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWNBKIJZBYFLF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=NO)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)/C(=N/O)/Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
